molecular formula C11H17BrN2O B11847757 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine

4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine

Katalognummer: B11847757
Molekulargewicht: 273.17 g/mol
InChI-Schlüssel: KDVLRUFTCGEQKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C11H17BrN2O. It is a derivative of benzene, featuring a bromine atom, a tert-butyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1-N-tert-butyl-5-methoxybenzene-1,2-diamine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

Major Products Formed

    Substitution: Formation of 4-azido-1-N-tert-butyl-5-methoxybenzene-1,2-diamine or 4-thio-1-N-tert-butyl-5-methoxybenzene-1,2-diamine.

    Oxidation: Formation of 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-dione.

    Reduction: Formation of this compound.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-1-N-tert-butylbenzene-1,2-diamine: Lacks the methoxy group, which can affect its reactivity and biological activity.

    4-Bromo-1-N-tert-butyl-5-methoxybenzene: Lacks the diamine functionality, which can influence its chemical properties and applications.

Uniqueness

4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine is unique due to the combination of the bromine atom, tert-butyl group, and methoxy group on the benzene ring

Eigenschaften

Molekularformel

C11H17BrN2O

Molekulargewicht

273.17 g/mol

IUPAC-Name

4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine

InChI

InChI=1S/C11H17BrN2O/c1-11(2,3)14-9-6-10(15-4)7(12)5-8(9)13/h5-6,14H,13H2,1-4H3

InChI-Schlüssel

KDVLRUFTCGEQKF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC1=CC(=C(C=C1N)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.